N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide
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Overview
Description
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide is an organic compound with the molecular formula C13H17NO2. This compound is characterized by the presence of both alkyne and amide functional groups, making it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-3-yn-1-amine and oxan-4-yl but-2-ynoate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine group, followed by nucleophilic addition to the ester group.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other strong oxidizing agents.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Halides, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The alkyne groups can form covalent bonds with active site residues of enzymes, leading to the modulation of their activity. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-But-3-ynyl-N-(oxan-4-yl)but-2-enamide: Similar structure but with an additional double bond.
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynylamine: Similar structure but with an amine group instead of an amide.
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynylcarboxylate: Similar structure but with a carboxylate group instead of an amide.
Uniqueness
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide is unique due to its combination of alkyne and amide functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-but-3-ynyl-N-(oxan-4-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-5-9-14(13(15)6-4-2)12-7-10-16-11-8-12/h1,12H,5,7-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFHJMDHPQRTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCC#C)C1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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